An In-depth Technical Guide to 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolone)
An In-depth Technical Guide to 3-Hydroxy-4,5-dimethylfuran-2(5H)-one (Sotolone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-4,5-dimethylfuran-2(5H)-one, commonly known as sotolone, is a potent, chiral lactone renowned for its distinctive aroma, which varies from maple syrup and caramel at low concentrations to curry and fenugreek at higher levels.[1] First isolated from fenugreek seeds in 1975, sotolone is a key flavor compound in a variety of foods and beverages, including aged spirits, coffee, and certain wines.[2] Beyond its organoleptic properties, sotolone is of significant interest to the scientific community as a biomarker for maple syrup urine disease (MSUD) and for its potential biological activities. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical methodologies of sotolone, as well as its known biological signaling pathways.
Chemical Structure and Properties
Sotolone is classified as a butenolide, which is a dihydrofuran with a carbonyl group.[3] Its structure features a five-membered lactone ring with hydroxyl and methyl groups, which dictate its chemical characteristics and potent aroma.
Table 1: General and Physicochemical Properties of Sotolone
| Property | Value | Reference(s) |
| IUPAC Name | 3-Hydroxy-4,5-dimethylfuran-2(5H)-one | [1] |
| Synonyms | Sotolone, Caramel furanone, Sugar lactone, Fenugreek lactone | [1][4] |
| CAS Number | 28664-35-9 | [1] |
| Molecular Formula | C₆H₈O₃ | [1] |
| Molar Mass | 128.13 g/mol | [5] |
| Melting Point | 26-29 °C | [4] |
| Boiling Point | 184 °C | [4] |
| Density | 1.049 g/cm³ | [1] |
| XLogP3-AA | 0.4 | [5] |
| pKa | 9.28 ± 0.40 (Predicted) | [4] |
Table 2: Spectroscopic Data for Sotolone
| Spectroscopic Technique | Key Data Points | Reference(s) |
| ¹H NMR | Spectra available on PubChem, provided by Sigma-Aldrich Co. LLC. | [5] |
| ¹³C NMR | δ (CD3OD): 171.81 (C-2), 138.87 (C-3), 134.37 (C-4), 78.94 (C-5), 18.98 (C-6), 9.08 (C-7) | [4] |
| FT-IR | Characteristic absorptions for O-H, C-H (alkane), C=O (lactone), and C=C functional groups. | [6][7] |
| Mass Spectrometry (EI) | Top Peak (m/z): 83, 2nd Highest: 128, 3rd Highest: 55 | [5] |
| Mass Spectrometry (LC-MS/MS) | Transitions for quantification: 129.1 m/z ⟶ 55.1 m/z; for identification: 129.1 m/z ⟶ 83.0 m/z | [8] |
Experimental Protocols
Synthesis of Sotolone
A common method for the synthesis of sotolone involves the condensation of ethyl propionate with diethyl oxalate, followed by a reaction with acetaldehyde and subsequent acidic decarboxylation.[4][9]
Detailed Methodology:
-
Condensation: Ethyl propionate is reacted with diethyl oxalate in the presence of a strong base (e.g., sodium ethoxide) to form diethyl oxalylpropionate.
-
Reaction with Acetaldehyde: The resulting diethyl oxalylpropionate is then reacted with acetaldehyde.
-
Decarboxylation: The intermediate, ethyl 4,5-dimethyl-2,3-dioxodihydrofuran-4-carboxylate, undergoes acidic decarboxylation to yield sotolone.[9]
Another described synthesis involves the reaction of 4-hydroxy-L-isoleucine with a carbonyl compound, such as methylglyoxal, in a phosphate buffer at pH 5.0, boiled for 1 hour.[10]
Analytical Methods
1. Quantification of Sotolone in Fortified Wines using LC-MS/MS
This method utilizes a miniaturized liquid-liquid extraction followed by reverse-phase liquid chromatography-tandem mass spectrometry.[8][11][12]
Methodology:
-
Sample Preparation:
-
To 15 mL of the wine sample in a 50 mL PTFE centrifuge tube, add 8 mL of ethyl acetate.
-
Vortex the mixture for 5 minutes.
-
Centrifuge for 10 minutes at 4400 rpm.
-
Collect the upper organic phase and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of a solution of 5% formic acid in methanol/water (1:1 v/v).
-
Filter the reconstituted solution through a 0.22 µm PTFE syringe filter into a vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu LC-MS/MS system or equivalent.
-
Column: Kinetex® F5 (100 × 2.1 mm, 2.6 µm, 100 Å) from Phenomenex.
-
Mobile Phase: A: Methanol; B: Water with 0.1% formic acid.
-
Gradient: A linear gradient from 5% A to 100% A.
-
Flow Rate: 0.4 mL/min.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: 129.1 m/z ⟶ 55.1 m/z for quantification and 129.1 m/z ⟶ 83.0 m/z for identification.[8]
-
2. Quantification of Sotolone in Wine using GC-MS
This method involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry.[13][14]
Methodology:
-
Sample Preparation (SPE):
-
Pass 50 mL of wine through a solid-phase extraction cartridge (e.g., LiChrolut EN resins).
-
Wash the cartridge with 15 mL of a pentane-dichloromethane (20:1) solution to remove interferences.
-
Elute the analytes with 6 mL of dichloromethane.
-
Concentrate the extract to 0.1 mL.
-
-
GC-MS Conditions:
-
GC System: Gas chromatograph coupled to an ion trap mass spectrometer.
-
Column: A polar capillary column (e.g., DB-Wax or FFAP).
-
Carrier Gas: Helium.
-
Temperature Program: 50 °C (2 min), ramp at 4 °C/min to 180 °C, then ramp at 10 °C/min to 240 °C (10 min).[10]
-
MS Detection: Selected ion storage in the m/z range of 79-95, using m/z 83 for quantification.[14]
-
Biological Activity and Signaling Pathways
Formation Pathway in Wine
Sotolone can form in wine through several proposed pathways, often associated with oxidative aging. A key pathway involves the aldol condensation of α-ketobutyric acid and acetaldehyde.[15] α-ketobutyric acid can be produced from the oxidative degradation of ascorbic acid or as a metabolic byproduct of yeast.[15]
Olfactory Signaling Pathway
Sotolone is an agonist for the human olfactory receptor OR8D1, a G-protein coupled receptor (GPCR). The binding of sotolone to OR8D1 initiates a canonical olfactory signal transduction cascade.
The binding of sotolone to OR8D1 activates the associated G-protein, Gαolf. This, in turn, activates adenylyl cyclase III, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Ca²⁺ and Na⁺ ions. This influx causes depolarization of the olfactory sensory neuron, which, if it reaches the threshold, triggers an action potential that transmits the signal to the brain, resulting in the perception of smell.[8][9][11]
Conclusion
3-Hydroxy-4,5-dimethylfuran-2(5H)-one is a multifaceted molecule with significant implications in the food and flavor industry, as well as in clinical diagnostics. Its unique chemical structure gives rise to its potent and variable aroma profile. The detailed experimental protocols for its synthesis and analysis provided herein offer valuable tools for researchers. Furthermore, understanding its formation pathways and the specific olfactory signaling cascade it initiates through the OR8D1 receptor opens avenues for further research into flavor chemistry, sensory science, and the molecular basis of olfaction. This guide serves as a foundational resource for professionals engaged in the study and application of this important furanone.
References
- 1. Reactome | Olfactory Signaling Pathway [reactome.org]
- 2. epfl.ch [epfl.ch]
- 3. imreblank.ch [imreblank.ch]
- 4. OR8D1 - Wikipedia [en.wikipedia.org]
- 5. IR _2007 [uanlch.vscht.cz]
- 6. eng.uc.edu [eng.uc.edu]
- 7. pnas.org [pnas.org]
- 8. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Sotolone | C6H8O3 | CID 62835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. instanano.com [instanano.com]
- 15. Decoding Molecular Mechanism Underlying Human Olfactory Receptor OR8D1 Activation by Sotolone Enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
